molecular formula C18H19N3O2S B11334065 3-[2-(morpholin-4-yl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

3-[2-(morpholin-4-yl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11334065
M. Wt: 341.4 g/mol
InChI Key: ZZHDJZICZLANBK-UHFFFAOYSA-N
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Description

3-[2-(MORPHOLIN-4-YL)ETHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that features a thienopyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the morpholine and phenyl groups contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(MORPHOLIN-4-YL)ETHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno compounds with pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The scalability of these methods is crucial for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

3-[2-(MORPHOLIN-4-YL)ETHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or thiols.

Scientific Research Applications

3-[2-(MORPHOLIN-4-YL)ETHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(MORPHOLIN-4-YL)ETHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine derivatives: These compounds share the thienopyrimidine core and exhibit similar chemical properties.

    Morpholine-containing compounds: These compounds contain the morpholine group and may have comparable biological activities.

Uniqueness

3-[2-(MORPHOLIN-4-YL)ETHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the morpholine and phenyl groups enhances its potential for diverse applications in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

3-(2-morpholin-4-ylethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H19N3O2S/c22-18-16-15(14-4-2-1-3-5-14)12-24-17(16)19-13-21(18)7-6-20-8-10-23-11-9-20/h1-5,12-13H,6-11H2

InChI Key

ZZHDJZICZLANBK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4

Origin of Product

United States

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